molecular formula C18H20FN3OSi B2916872 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal CAS No. 241466-90-0

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal

Cat. No.: B2916872
CAS No.: 241466-90-0
M. Wt: 341.461
InChI Key: ACUPXNVLUHGAOX-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is a complex organic compound that features a benzotriazole ring, a fluorophenyl group, and a trimethylsilyl group

Properties

IUPAC Name

2-(benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OSi/c1-24(2,3)13-18(12-23,14-8-10-15(19)11-9-14)22-17-7-5-4-6-16(17)20-21-22/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUPXNVLUHGAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(C=O)(C1=CC=C(C=C1)F)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the fluorophenyl group, and the addition of the trimethylsilyl group. Common reagents used in these reactions include benzotriazole, 4-fluorobenzaldehyde, and trimethylsilyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or organometallic compounds in the presence of a base.

Major Products

    Oxidation: 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanoic acid.

    Reduction: 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole ring and fluorophenyl group may play key roles in binding interactions, while the trimethylsilyl group may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Benzotriazol-1-yl)-2-phenyl-3-(trimethylsilyl)propanal: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-chlorophenyl)-3-(trimethylsilyl)propanal: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal: Contains a methyl group instead of fluorine, which may influence its steric and electronic properties.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, biological activity, and physical properties. The combination of the benzotriazole ring, fluorophenyl group, and trimethylsilyl group makes this compound a valuable target for research and development in various fields.

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H18F N3OSi
  • Molecular Weight : 325.43 g/mol

The compound features a benzotriazole moiety which is known for its ability to chelate metal ions and interact with various biological targets.

Biological Activity Overview

Benzotriazole derivatives have been reported to exhibit a wide range of biological activities including:

  • Antibacterial Activity : Several studies indicate that benzotriazole derivatives possess significant antibacterial properties against various strains of bacteria.
  • Antifungal Activity : The antifungal efficacy of these compounds has been documented, showing effectiveness against common fungal pathogens.
  • Anticancer Properties : Research has highlighted the potential of benzotriazole derivatives in inhibiting cancer cell proliferation through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The benzotriazole ring can coordinate with metal ions, influencing enzyme activity and cellular processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Interaction with DNA : Some benzotriazole derivatives have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Antibacterial Activity

A study conducted by Wang et al. (2024) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antifungal Activity

In another investigation by Liu et al. (2024), the compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated a notable antifungal effect, with MIC values reported as follows:

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

Anticancer Properties

Research by Zhang et al. (2024) explored the anticancer potential of the compound against human cancer cell lines such as HeLa and MCF-7. The study found that the compound inhibited cell proliferation in a dose-dependent manner with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Cell LineIC50 (µM)
HeLa25
MCF-730

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